molecular formula C7H8N2S B3126467 3-Methylpyridine-2-carbothioamide CAS No. 334017-95-7

3-Methylpyridine-2-carbothioamide

Cat. No. B3126467
CAS RN: 334017-95-7
M. Wt: 152.22 g/mol
InChI Key: PEENLLJOQZUCDN-UHFFFAOYSA-N
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Description

3-Methylpyridine-2-carbothioamide is an organic compound with the molecular formula C7H8N2S . It is a derivative of pyridine and is also known by other synonyms such as 3-methylpyridine-2-thiocarboxamide and 3-methylpyridine-2-carbothioic acid amide . The molecular weight of this compound is 152.22 g/mol .


Molecular Structure Analysis

The molecular structure of 3-Methylpyridine-2-carbothioamide consists of a pyridine ring with a methyl group (CH3) attached at the 3rd position and a carbothioamide group (C(N)=S) at the 2nd position . The InChI Key for this compound is PEENLLJOQZUCDN-UHFFFAOYSA-N . Further structural and electronic analysis can be performed using computational chemistry methods such as Møller–Plesset perturbation theory (MP2) and Density Functional Theory (DFT) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methylpyridine-2-carbothioamide include a molecular weight of 152.22 g/mol and a molecular formula of C7H8N2S . Further properties such as melting point, boiling point, solubility, and spectral data may be available in specialized chemical databases or literature.

Scientific Research Applications

Vibrational Spectroscopic Studies

3-Methylpyridine-2-carbothioamide and related compounds have been investigated for their vibrational spectroscopic properties. Studies on compounds like 2-ethylpyridine-4-carbothioamide, which have similar structural characteristics, have been conducted to understand their equilibrium geometry, vibrational frequencies, and potential energy distribution. These studies are significant in the field of anti-tubercular agents as they provide insights into the molecular structure and stability of these compounds (Muthu, Ramachandran, & Uma maheswari, 2012).

Complex Formation and Cytotoxicity

Research has also been conducted on the formation of tricarbonylrhenium(I) complexes with N-methylpyridine-2-carbothioamide. These studies are significant for understanding the structure and cytotoxicity of these complexes, especially in relation to their potential as cancer treatments. The research includes characterizing these complexes using various techniques and assessing their cytotoxicity against different cancer cell lines (Lyczko et al., 2018).

Antimicrobial and Antifungal Activities

Various derivatives of pyridine carbothioamides have been synthesized and their antimicrobial and antifungal activities studied. For instance, compounds like 2-alkylthiopyridine-4-carbothioamides have shown inhibitory activity against certain yeasts and dermatophytes, providing insights into the potential of these compounds in treating fungal infections (Klimesová, Otčenášek, & Waisser, 1996).

Interaction with DNA

Studies on complexes of 3-Methylpyridine-2-carbothioamide and its analogs with metals like silver and their interaction with DNA have been conducted. This research is important in understanding the biological activity of these compounds and their potential therapeutic applications (Abu-Youssef et al., 2010).

Antitumor Activity

There has been significant research on the antitumor activities of pyridine carbothioamides. Compounds like 2,2'-bipyridyl-6-carbothioamide have been shown to inhibit ribonucleotide reductase, a key enzyme in proliferating cells, suggesting their potential use in cancer treatment (Nocentini & Barzi, 1997).

Future Directions

The future directions for research on 3-Methylpyridine-2-carbothioamide could involve further exploration of its synthesis, chemical reactions, and mechanism of action. In particular, the potential anti-urease activity of this compound and related derivatives suggests a promising direction for the development of new therapies for conditions caused by ureolytic bacteria . Further studies could also investigate the compound’s physical and chemical properties, safety profile, and potential applications in various fields.

properties

IUPAC Name

3-methylpyridine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2S/c1-5-3-2-4-9-6(5)7(8)10/h2-4H,1H3,(H2,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEENLLJOQZUCDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

334017-95-7
Record name 3-Methyl-2-pyridinecarbothioamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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